molecular formula C12H16N2O B13358427 1,7-Dimethyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one

1,7-Dimethyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B13358427
M. Wt: 204.27 g/mol
InChI Key: PMTTYBBQUNLXIE-UHFFFAOYSA-N
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Description

1,7-Dimethyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one is a chemical compound with a unique structure that includes a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The choice of raw materials and reagents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and electrophiles under various conditions such as acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinoline compounds.

Scientific Research Applications

1,7-Dimethyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar core structure.

    4-Methylquinoline: A derivative with a methyl group at the 4-position.

    2-Methylquinoline: Another derivative with a methyl group at the 2-position.

Uniqueness

1,7-Dimethyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern and the presence of a methylamino group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1,7-dimethyl-4-(methylamino)-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C12H16N2O/c1-8-4-5-9-10(13-2)7-12(15)14(3)11(9)6-8/h4-6,10,13H,7H2,1-3H3

InChI Key

PMTTYBBQUNLXIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CC(=O)N2C)NC

Origin of Product

United States

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